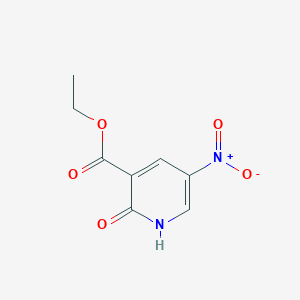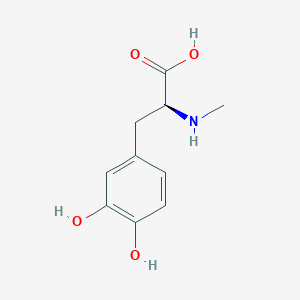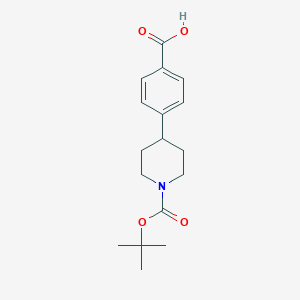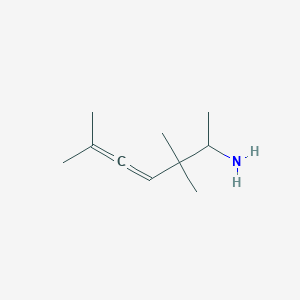
3,3,6-Trimethylhepta-4,5-dien-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6-Trimethylhepta-4,5-dien-2-amine is a chemical compound that is commonly used in scientific research. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamine derivatives. DMMDA-2 is a potent psychoactive compound that has been found to have a wide range of biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. DMMDA-2 has been found to have a high affinity for the 5-HT2A receptor, which is a subtype of serotonin receptor that is involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to have some affinity for other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
生化和生理效应
DMMDA-2 has been found to have a wide range of biochemical and physiological effects. In animal studies, DMMDA-2 has been found to increase locomotor activity and induce hyperthermia. DMMDA-2 has also been found to alter the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. Additionally, DMMDA-2 has been found to have some antinociceptive effects, which means that it can reduce pain sensitivity.
实验室实验的优点和局限性
One advantage of using DMMDA-2 in lab experiments is that it is a potent and selective psychoactive compound that can be used to study the structure-activity relationships of phenethylamine derivatives. Additionally, DMMDA-2 has been found to have some antinociceptive effects, which can be useful in studies on pain management. However, one limitation of using DMMDA-2 in lab experiments is that it is a potent psychoactive compound that can be dangerous if not handled properly. Therefore, researchers must take appropriate safety precautions when working with DMMDA-2.
未来方向
There are a number of future directions for research on DMMDA-2. One area of interest is the development of new psychoactive compounds that are based on the structure of DMMDA-2. Another area of interest is the investigation of the biochemical and physiological effects of DMMDA-2 in humans. Additionally, there is a need for further research on the safety and toxicity of DMMDA-2, as well as on its potential therapeutic applications. Overall, DMMDA-2 is a promising compound that has the potential to contribute to a better understanding of the central nervous system and the development of new drugs for various disorders.
合成方法
The synthesis of DMMDA-2 involves the condensation of 2,5-dimethoxyphenethylamine with 3,4-dimethyl-2-butanone. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
科学研究应用
DMMDA-2 has been used in a variety of scientific research applications, including studies on the central nervous system, pharmacology, and toxicology. DMMDA-2 has been found to have potent psychoactive effects, and it has been used as a model compound for studying the structure-activity relationships of phenethylamine derivatives. Additionally, DMMDA-2 has been used in studies on the mechanism of action of psychoactive compounds, as well as in investigations of the biochemical and physiological effects of these compounds.
属性
CAS 编号 |
155904-86-2 |
|---|---|
产品名称 |
3,3,6-Trimethylhepta-4,5-dien-2-amine |
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-8(2)6-7-10(4,5)9(3)11/h7,9H,11H2,1-5H3 |
InChI 键 |
MNQMQIAZUOKEHA-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C=C=C(C)C)N |
规范 SMILES |
CC(C(C)(C)C=C=C(C)C)N |
同义词 |
4,5-Heptadien-2-amine, 3,3,6-trimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
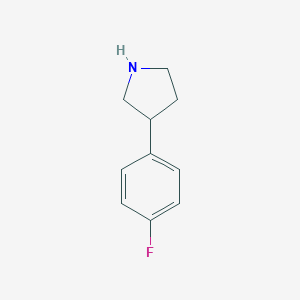
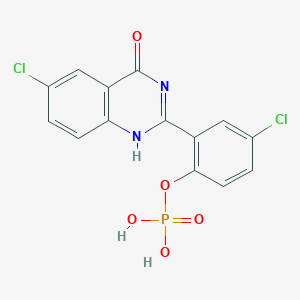
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
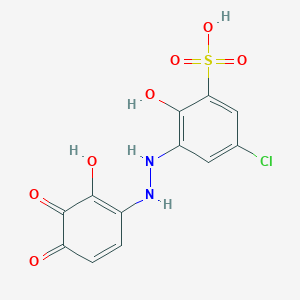
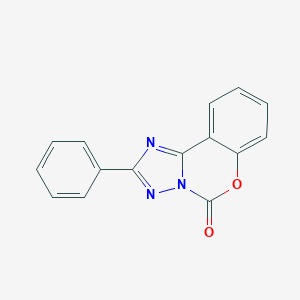
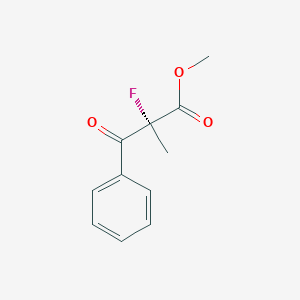
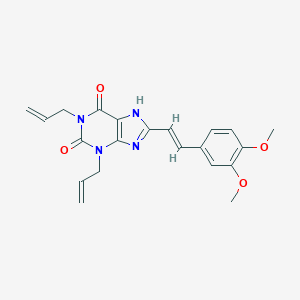
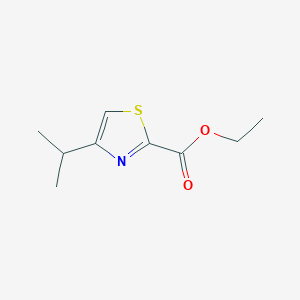
![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
